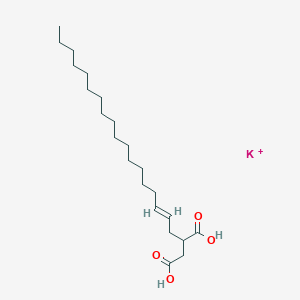

Potassium hydrogen 2-octadecenylsuccinate

Beschreibung

Contextualizing Long-Chain Alkenyl Succinate (B1194679) Derivatives within Organic Chemistry

Long-chain alkenyl succinate derivatives are a notable group of organic compounds synthesized through the ene reaction between an olefin (in this case, octadecene) and maleic anhydride (B1165640). This reaction creates an alkenyl succinic anhydride, which is a key intermediate. wikipedia.org This intermediate is a cyclic anhydride with a pending long hydrocarbon chain.

These derivatives are fundamentally bifunctional. The succinate portion of the molecule provides a hydrophilic, reactive head. It contains two carboxylic acid groups, one of which can be readily saponified to form a salt, such as the potassium salt in the topic compound, while the other can remain as a free acid or be further reacted. The long alkenyl chain (C18 in this instance) provides a significant hydrophobic character. This dual nature is the cornerstone of their utility, particularly as surface-active agents.

The reactivity of the anhydride precursor is a key aspect of this class of compounds. The strained five-membered anhydride ring is susceptible to nucleophilic attack, allowing for the straightforward synthesis of a variety of derivatives, including the half-esters and their salts. For example, the anhydride can react with the hydroxyl groups of cellulose (B213188) to form ester bonds, a reaction that is fundamental to its use in paper sizing. researchgate.netresearchgate.net The hydrolysis of the anhydride leads to the corresponding dicarboxylic acid, which can then be selectively neutralized.

Historical Trajectories and Emerging Research Foci on Succinate Compounds

The study of succinate compounds has a long history, dating back to the 16th century. Succinic acid itself was first isolated in 1546 from the distillation of amber, from which its name is derived (Latin: succinum). mdpi.com Initially, its uses were primarily external for ailments like rheumatic pains. wikipedia.org For centuries, succinic acid remained a chemical curiosity, but its role as a key intermediate in the citric acid cycle (or Krebs cycle) in nearly all living organisms cemented its importance in biochemistry.

In the 20th century, with the rise of industrial chemistry, the commercial production of succinic acid and its derivatives began. chemical-label.com Initially derived from fossil fuels through methods like the hydrogenation of maleic acid, there is now a significant and growing interest in its bio-based production through the fermentation of biomass. researchgate.netresearchgate.net This shift is driven by the desire for more sustainable and environmentally friendly chemical manufacturing processes.

The research focus for succinate derivatives has expanded significantly. Initially used in the production of polymers like polyesters and alkyd resins, their applications have diversified. chemical-label.com Long-chain alkenyl succinic anhydrides, for example, became prominent as sizing agents in the paper industry. wikipedia.org More recent research explores their use as corrosion inhibitors, fuel additives, and components in plasticizers. wikipedia.org The investigation into the surface-active properties of their salts and esters continues to be an active area of research, with potential applications in emulsification, dispersion, and the modification of material surfaces. mdpi.com

Fundamental Structural Elements and Their Implications for Chemical Reactivity

The chemical structure of Potassium hydrogen 2-octadecenylsuccinate dictates its properties and reactivity. It is composed of several key functional and structural elements:

The Succinate Backbone: This four-carbon dicarboxylic acid derivative forms the core of the polar head group. The presence of two carboxylic acid functions is central to its chemistry.

The 2-Octadecenyl Chain: This is a long (18-carbon) hydrocarbon chain containing a double bond. This "tail" is nonpolar and hydrophobic, responsible for the molecule's surface activity and its interaction with non-aqueous phases. The position of the double bond can influence the geometry and packing of the molecules.

The Potassium Carboxylate Group (-COOK): One of the carboxylic acid groups of the succinate backbone is deprotonated and forms an ionic bond with a potassium ion. This salt is highly polar and readily dissociates in water, conferring significant hydrophilicity to this part of the molecule.

The Carboxylic Acid Group (-COOH): The second carboxylic acid group remains in its protonated form. This group is also polar and capable of hydrogen bonding. Its acidity allows for further chemical modifications or pH-dependent behavior in aqueous solutions.

Data Tables

Table 1: General Properties of Succinic Acid

| Property | Value | Reference |

| IUPAC Name | Butanedioic acid | chemical-label.com |

| Chemical Formula | C₄H₆O₄ | mdpi.com |

| Molar Mass | 118.09 g/mol | chemical-label.com |

| Appearance | Colorless crystalline solid | mdpi.com |

| Melting Point | 185–187 °C (365–369 °F) | mdpi.com |

| Solubility in Water | Soluble | mdpi.com |

| Key Reactions | Dehydrogenation to fumaric acid, dehydration to succinic anhydride | chemical-label.com |

Table 2: Structural Components of this compound and Their Chemical Implications

| Structural Component | Chemical Formula/Representation | Implication for Chemical Properties |

| Succinate Backbone | -OC(O)CH₂CH(R)C(O)O- | Provides the dicarboxylic acid functionality; acts as the polar core. |

| 2-Octadecenyl Chain (R) | -C₁₈H₃₅ | Confers hydrophobicity and surface activity; nonpolar tail. |

| Potassium Carboxylate | -C(O)O⁻K⁺ | Highly polar, water-soluble group; enhances hydrophilic nature. |

| Carboxylic Acid | -C(O)OH | Polar group capable of hydrogen bonding; provides a site for further reaction. |

Eigenschaften

CAS-Nummer |

92218-39-8 |

|---|---|

Molekularformel |

C22H40KO4+ |

Molekulargewicht |

407.6 g/mol |

IUPAC-Name |

potassium;2-[(E)-octadec-2-enyl]butanedioic acid |

InChI |

InChI=1S/C22H40O4.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24;/h16-17,20H,2-15,18-19H2,1H3,(H,23,24)(H,25,26);/q;+1/b17-16+; |

InChI-Schlüssel |

YUQFEBQOJLMMKD-CMBBICFISA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)O)C(=O)O.[K+] |

Kanonische SMILES |

CCCCCCCCCCCCCCCC=CCC(CC(=O)O)C(=O)O.[K+] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of Potassium Hydrogen 2 Octadecenylsuccinate

Controlled Synthesis Pathways for Alkylsuccinate Salts

The synthesis of alkylsuccinate salts, such as potassium hydrogen 2-octadecenylsuccinate, is a critical area of research, driven by their diverse applications. Controlled synthesis pathways are paramount to ensure high purity, yield, and the desired stereochemistry of the final product. A prevalent method for the synthesis of alkylsuccinates involves the reaction of maleic anhydride (B1165640) with a corresponding long-chain alkene, in this case, 2-octadecene, followed by hydrolysis and neutralization.

The initial step typically involves the thermal or catalytic ene reaction between maleic anhydride and 2-octadecene. This reaction forms 2-octadecenylsuccinic anhydride. Subsequent controlled hydrolysis of the anhydride ring with one equivalent of potassium hydroxide (B78521) in an appropriate solvent system, such as an alcohol-water mixture, yields this compound. The control of stoichiometry is crucial at this stage to prevent the formation of the dipotassium (B57713) salt.

Enzymatic approaches have also been explored for the synthesis of related succinate (B1194679) derivatives. For instance, X-succinate synthase enzymes (XSSs) catalyze the addition of various hydrocarbons to fumarate, offering a highly stereoselective route to functionalized succinates. nih.gov While not directly reported for 2-octadecenylsuccinate, this biocatalytic strategy holds potential for the asymmetric synthesis of such long-chain alkylsuccinates.

| Parameter | Thermal Synthesis | Biocatalytic Synthesis (Hypothetical) |

| Reactants | 2-Octadecene, Maleic Anhydride, Potassium Hydroxide | 2-Octadecene, Fumarate, Potassium source |

| Catalyst | None (thermal) or Lewis Acid | X-Succinate Synthase |

| Key Intermediate | 2-Octadecenylsuccinic anhydride | (R)- or (S)-2-octadecenylsuccinate |

| Control Factors | Temperature, Reaction Time, Stoichiometry | Enzyme concentration, Substrate feed rate, pH |

| Stereoselectivity | Generally low (mixture of isomers) | Potentially high |

Mechanistic Studies of Octadecenylsuccinate Formation and Hydrolysis

The formation of 2-octadecenylsuccinate via the reaction of 2-octadecene with maleic anhydride proceeds through a concerted pericyclic ene reaction mechanism. In this reaction, the alkene (2-octadecene) acts as the ene component and maleic anhydride as the enophile. The reaction involves the transfer of an allylic proton from the octadecene to one of the carbonyl oxygens of the anhydride, with the simultaneous formation of a new carbon-carbon bond and a shift of the alkene double bond.

The subsequent hydrolysis of the resulting 2-octadecenylsuccinic anhydride is a critical step. libretexts.org This reaction is typically base-catalyzed and involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the anhydride ring. This attack leads to the opening of the anhydride ring to form a carboxylate and a carboxylic acid group. In the presence of one equivalent of potassium hydroxide, this results in the formation of this compound. The rate and regioselectivity of the hydrolysis can be influenced by factors such as the solvent, temperature, and the concentration of the base.

Directed Derivatization Strategies for Enhanced Functionality

Silylation Chemistry for Analytical Characterization Enhancement

For the analytical characterization of this compound, particularly by gas chromatography (GC) and mass spectrometry (MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte. restek.comrestek.com Silylation is a widely employed derivatization technique where an active hydrogen atom, such as in a carboxylic acid, is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. wikipedia.orgresearchgate.netresearchgate.net

The reaction of this compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS), converts the carboxylic acid and carboxylate groups into their corresponding trimethylsilyl esters. sigmaaldrich.com This derivatization reduces the polarity of the molecule, making it more amenable to GC analysis and often leading to more informative mass spectra. wikipedia.org

| Silylating Agent | Reaction Conditions | Product | Analytical Advantage |

| BSTFA | 60-80°C, 30-60 min | Di(trimethylsilyl) 2-octadecenylsuccinate | Increased volatility, Improved peak shape in GC |

| BSTFA + 1% TMCS | Room Temp to 60°C, 15-30 min | Di(trimethylsilyl) 2-octadecenylsuccinate | Faster reaction time, derivatization of hindered groups sigmaaldrich.com |

| MTBSTFA | 60°C, 60 min | Di(tert-butyldimethylsilyl) 2-octadecenylsuccinate | Increased stability of the derivative |

Exploration of Other Derivatization Reagents and Reaction Optimizations

Beyond silylation, other derivatization strategies can be employed for the analysis of this compound. Esterification, for example, can convert the carboxylic acid and carboxylate groups into methyl or other alkyl esters. youtube.com This can be achieved by reacting the compound with an alcohol (e.g., methanol) in the presence of an acid catalyst or with a derivatizing agent like diazomethane.

Optimization of the derivatization reaction is crucial for quantitative analysis. sigmaaldrich.com Factors such as the choice of reagent, solvent, reaction temperature, and time must be carefully controlled to ensure complete derivatization without degradation of the analyte. For instance, for sterically hindered carboxylic acids, a more powerful silylating agent or the use of a catalyst might be necessary. sigmaaldrich.com

Innovations in Green Chemistry for Sustainable Octadecenylsuccinate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of succinic acid and its derivatives to develop more sustainable and environmentally friendly processes. nih.gov A key innovation is the production of bio-based succinic acid through the fermentation of renewable feedstocks like glucose or glycerol (B35011) using engineered microorganisms. dtu.dkresearchgate.netagrobiobase.comroquette.com This bio-succinic acid can then serve as a platform chemical for the synthesis of derivatives like 2-octadecenylsuccinate.

The use of biocatalysts, such as immobilized lipases or esterases, for the controlled hydrolysis of anhydrides or the esterification of succinic acid represents another green chemistry approach. These enzymatic methods often proceed under milder reaction conditions, with high selectivity, and can reduce the generation of waste compared to traditional chemical methods. The development of solvent-free reaction conditions or the use of green solvents like ionic liquids or supercritical fluids are also being explored to minimize the environmental impact of the synthesis process.

| Green Chemistry Approach | Description | Potential Advantage for Octadecenylsuccinate Synthesis |

| Bio-based Feedstocks | Use of succinic acid derived from fermentation of renewable resources. resourcewise.com | Reduced reliance on fossil fuels, lower carbon footprint. agrobiobase.comroquette.com |

| Biocatalysis | Employment of enzymes (e.g., lipases, esterases) for synthesis and hydrolysis. | High selectivity, mild reaction conditions, reduced byproducts. |

| Green Solvents | Utilization of environmentally benign solvents like water, ionic liquids, or supercritical CO2. | Reduced volatile organic compound (VOC) emissions, easier product separation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |

Advanced Spectroscopic and Structural Elucidation of Potassium Hydrogen 2 Octadecenylsuccinate

Comprehensive Molecular Structure Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For potassium hydrogen 2-octadecenylsuccinate, both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to display characteristic signals corresponding to the different types of protons in the molecule. The long octadecenyl chain would show a complex series of overlapping signals in the aliphatic region (approximately 0.8-1.6 ppm). The allylic protons adjacent to the double bond would appear further downfield. The protons on the succinate (B1194679) backbone, being adjacent to carbonyl groups, would be expected to resonate at a lower field, likely in the range of 2.5-3.5 ppm. The chemical shifts of the vinylic protons would be indicative of the stereochemistry of the double bond.

Hypothetical ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) |

|---|---|

| Terminal methyl (CH₃) | ~0.8-0.9 |

| Methylene (CH₂) chain | ~1.2-1.6 |

| Allylic protons | ~2.0-2.2 |

| Succinate backbone protons | ~2.5-3.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbons of the carboxylate and carboxylic acid groups would be the most downfield, typically appearing above 170 ppm. The carbons of the double bond would resonate in the 120-140 ppm region. The carbons of the succinate backbone and the long alkyl chain would have characteristic shifts in the aliphatic region.

Hypothetical ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl carbons (COO⁻ and COOH) | ~175-185 |

| Vinylic carbons | ~120-140 |

| Succinate backbone carbons | ~30-45 |

Vibrational Spectroscopy for Detailed Functional Group and Conformational Analysis: FTIR and Raman Techniques

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the conformational state of a molecule. For this compound, FTIR spectroscopy would be expected to show strong absorption bands for the carboxylate (COO⁻) and carboxylic acid (C=O) stretching vibrations. The asymmetric and symmetric stretching of the carboxylate group would appear around 1550-1610 cm⁻¹ and 1400-1440 cm⁻¹, respectively. The C=O stretch of the carboxylic acid would be observed around 1700-1730 cm⁻¹. The broad O-H stretching vibration of the carboxylic acid would also be a prominent feature. C-H stretching vibrations of the alkyl chain would be present around 2850-2960 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the C=C double bond and the C-C backbone, which often give rise to strong Raman signals.

Solid-State Structural Characterization using X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) would be employed to determine the elemental composition and the chemical states of the elements on the surface of the material. High-resolution spectra of the K 2p, O 1s, and C 1s regions would be of particular interest. The binding energy of the K 2p peak would confirm the presence of potassium in its +1 oxidation state. researchgate.netsemi.ac.cnresearchwithrutgers.comsemanticscholar.org The O 1s spectrum could be deconvoluted to distinguish between the oxygen atoms in the carboxylate and carboxylic acid groups. The C 1s spectrum would provide information about the different carbon environments (alkyl, C-O, C=O).

High-Resolution Mass Spectrometry for Precise Molecular Identification and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement. Techniques such as Electrospray Ionization (ESI) would be suitable for ionizing this polar molecule. Fragmentation studies, for instance using tandem mass spectrometry (MS/MS), would help to further confirm the structure by analyzing the fragmentation pattern of the parent ion.

Application of Advanced Microscopic Techniques (e.g., Scanning Electron Microscopy, Atomic Force Microscopy) for Morphological and Aggregation State Analysis

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) would be utilized to investigate the morphology and surface topography of solid samples of this compound. SEM would provide images of the particle shape and size distribution at the microscale. AFM could offer higher resolution imaging of the surface, potentially revealing details about molecular aggregation and the lamellar structures that are common for long-chain amphiphilic molecules.

In Depth Chemical Reactivity and Reaction Mechanism Investigations

Mechanistic Pathways of Alkenyl Succinate (B1194679) Interactions with Diverse Chemical Substrates (e.g., Cellulose (B213188), Polymeric Matrices)

Potassium hydrogen 2-octadecenylsuccinate is the potassium salt of the hydrolyzed form of Alkenyl Succinic Anhydride (B1165640) (ASA). ASA is a reactive chemical used in industries like papermaking to impart hydrophobicity. wikipedia.orgencyclopedia.pub The interaction mechanisms are thus closely linked to those of ASA and its hydrolysis product.

The interaction with cellulose, a key component of paper, is a subject of ongoing scientific discussion. nih.govnih.gov Two primary mechanisms are proposed:

Covalent Esterification: One proposed pathway involves the formation of a covalent ester bond between a carboxyl group of the succinate moiety and the hydroxyl groups of cellulose. wikipedia.org However, extensive research under conditions mimicking industrial processes suggests that the extent of this esterification is minimal and not a prerequisite for its function. nih.govnih.gov

Adsorption and Associative Interaction: The more supported mechanism posits that the hydrophobing effect arises from the adsorptive and associative interactions of the hydrolyzed form (the dicarboxylic acid and its salt) with the cellulose fibers and other components of the pulp. wikipedia.org The long C18 alkenyl chain orients away from the hydrophilic cellulose surface, creating a hydrophobic layer that repels water.

Interactions with polymeric matrices, such as cationic starch or cationic polyacrylamides (C-PAM), are crucial, especially when the compound is delivered as an emulsion. wikipedia.orgnih.gov These polymers act as emulsifiers and retention aids. nih.govresearchgate.net The mechanism is primarily electrostatic:

The anionic carboxylate groups of the this compound are attracted to the cationic charges on the polymer. nih.gov

This charge attraction helps to retain the amphiphile on the surface of anionic cellulose fibers, which might otherwise repel the similarly charged succinate. nih.gov Additives like alum can further enhance this by providing highly cationic aluminum species that act as bridges between the anionic fibers and the anionic amphiphile. nih.gov

Role of the Potassium Counterion in Modulating Reaction Kinetics and Thermodynamics

Direct studies on the specific role of the potassium counterion in the reaction kinetics of this compound are not extensively documented in the available literature. However, based on fundamental chemical principles and studies of potassium ions in other systems, its role can be inferred.

The potassium ion (K⁺) primarily functions to maintain charge neutrality for the anionic carboxylate. Its presence and concentration influence several factors:

Catalytic Activity and Inhibition: In different chemical contexts, potassium ions have been shown to have significant catalytic or inhibitory effects. For instance, in high-temperature oxidation reactions, potassium salts can inhibit reactions by participating in radical termination cycles. dtu.dkdtu.dk Conversely, in biological systems, potassium ions can have synergistic interactions with carboxylate groups, mediated by water molecules, which stabilize protein structures. nih.gov The hydration shell of the K⁺ ion itself can influence the local water structure, which in turn can affect the reactivity of the carboxylate groups. researchgate.net

The thermodynamic aspect is influenced by the solvation energy of the potassium ion and the lattice energy of the solid-state compound. The dissociation of the salt in a solvent is an equilibrium process governed by these thermodynamic parameters.

Elucidation of Hydrophobic Interactions and Self-Aggregation Mechanisms in Solution

This compound is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) head group and a water-fearing (hydrophobic) tail. tau.ac.il This structure drives its behavior in aqueous solutions.

Driving Force for Aggregation: The primary driving force for the self-assembly of amphiphiles in water is the hydrophobic effect. tau.ac.ilsciepub.com The long C18 octadecenyl chain disrupts the hydrogen-bonding network of water. To minimize this unfavorable interaction, the hydrophobic tails aggregate together, reducing their exposed surface area to water. The hydrophilic dicarboxylate head groups remain in contact with the aqueous environment. nih.gov

Formation of Micelles: Above a specific concentration, known as the Critical Micelle Concentration (CMC), these molecules spontaneously self-assemble into organized structures, most commonly spherical micelles. tau.ac.ildiva-portal.org In a micelle, the hydrophobic tails form a non-polar core, while the hydrophilic potassium carboxylate heads form the outer shell, or corona, which interfaces with the water. researchgate.net

Factors Influencing Aggregates: The shape and size of the resulting aggregates are determined by the molecular geometry of the amphiphile (often described by the packing parameter), as well as solution conditions like temperature, pH, and ionic strength. sciepub.comresearchgate.net The presence of two carboxylate groups in the head and a long, unsaturated tail in this compound suggests it would form complex aggregates. The pH is particularly important, as it determines the protonation state of the second carboxylic acid group, thereby altering the charge and size of the hydrophilic head, which in turn influences the packing geometry. sciepub.com Studies on long-chain carboxylic acids confirm their strong, pH-dependent tendency to associate in aqueous solutions. nih.govpnas.orgpnas.org

Analysis of Regioselectivity and Stereoselectivity in Reactions Involving the 2-Octadecenyl Moiety

The 2-octadecenyl moiety contains a carbon-carbon double bond, which is a key site for chemical reactions, particularly addition reactions. The position of this double bond between carbon 2 and carbon 3 makes it unsymmetrical, leading to considerations of regioselectivity and stereoselectivity. masterorganicchemistry.comwikipedia.org

Regioselectivity: This refers to the preference for bond formation at one position over another. wikipedia.org In the electrophilic addition of a protic acid (H-X) to the 2-octadecenyl chain, the reaction typically follows Markovnikov's rule. masterorganicchemistry.comlibretexts.org

The electrophile (H⁺) adds to the carbon atom of the double bond that has more hydrogen atoms already attached (C3).

This forms the more stable carbocation intermediate (a secondary carbocation at C2).

The nucleophile (X⁻) then attacks this carbocation at C2. The result is the preferential formation of one constitutional isomer over another. youtube.com Under different conditions, such as hydroboration-oxidation or radical addition of HBr, anti-Markovnikov regioselectivity can be achieved, where the hydrogen adds to the more substituted carbon (C2). masterorganicchemistry.com

Stereoselectivity: This describes the preferential formation of one stereoisomer over others. libretexts.org The planar nature of the C=C double bond allows for attack from two opposite faces.

Anti-addition: The two new groups add to opposite faces of the double bond. This is common in the halogenation of alkenes, which proceeds through a cyclic halonium ion intermediate. Attack by the halide ion occurs from the side opposite the bulky intermediate. chemtube3d.com

Syn-addition: The two new groups add to the same face of the double bond. This is characteristic of reactions like catalytic hydrogenation or dihydroxylation with osmium tetroxide. The initial stereochemistry (E or Z) of the 2-octadecenyl double bond will dictate the stereochemical outcome of the product in a stereospecific reaction. chemtube3d.com

Abiotic Degradation Pathways and Chemical Stability Studies under Varied Conditions

Abiotic degradation refers to the breakdown of a chemical without the involvement of biological organisms. For this compound, the main pathways involve hydrolysis and oxidation.

Hydrolysis: The compound itself is the product of the hydrolysis of its parent molecule, Alkenyl Succinic Anhydride (ASA). ASA is highly reactive with water, and this hydrolysis occurs rapidly in aqueous environments. nih.govtaylorandfrancis.com The stability of ASA emulsions is known to be sensitive to pH and temperature. taylorandfrancis.com Once formed, the dicarboxylate salt is relatively stable against further hydrolysis.

Oxidation: The C=C double bond in the 2-octadecenyl chain is susceptible to oxidation. This can occur through several mechanisms, such as exposure to atmospheric oxygen (auto-oxidation), which can be accelerated by heat, UV light, or the presence of trace metal ions. This process can lead to the formation of hydroperoxides, which can then decompose into a variety of smaller molecules, including aldehydes, ketones, and shorter-chain carboxylic acids. Stronger oxidizing agents like ozone or permanganate (B83412) would readily cleave the double bond.

Table of Mentioned Compounds

Computational Chemistry and Theoretical Modeling of Potassium Hydrogen 2 Octadecenylsuccinate Systems

Quantum Chemical Calculations for Electronic Structure, Bonding Analysis, and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like potassium hydrogen 2-octadecenylsuccinate. These methods elucidate the electronic structure, the nature of chemical bonds, and predict sites of reactivity.

Electronic Structure and Bonding: DFT calculations can be used to determine the optimized molecular geometry and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the octadecenylsuccinate anion, the HOMO is typically localized on the carboxylate group, indicating this is the region most susceptible to electrophilic attack. The LUMO is often distributed around the carbonyl carbons of the succinate (B1194679) moiety, marking them as likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. ppor.azppor.az Studies on similar alkenyl succinic anhydrides have shown that as the alkyl chain length increases, the HOMO-LUMO gap can slightly decrease, suggesting a minor increase in reactivity. ppor.az

Reactivity Prediction: Electrostatic Potential (ESP) maps are another valuable output of quantum chemical calculations. For the octadecenylsuccinate anion, these maps would show a high negative potential (typically colored red) around the carboxylate oxygen atoms, confirming their role as the primary sites for interaction with cations like potassium (K⁺) or for protonation. researchgate.net Conversely, regions of positive potential would indicate sites prone to nucleophilic interaction.

Quantum chemical descriptors derived from these calculations, such as chemical hardness, softness, and electrophilicity index, can quantify the reactivity. ppor.azppor.az Alkenyl succinates are generally classified as "soft" molecules, characterized by high chemical softness and a low hardness value, which correlates with high reactivity. ppor.az This is particularly relevant for understanding reactions like esterification with cellulose (B213188) hydroxyl groups in paper sizing applications. wikipedia.org

Table 1: Representative Calculated Quantum Chemical Properties for a Model Alkenyl Succinate Anion

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability; site of oxidation. |

| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting ability; site of reduction. |

| HOMO-LUMO Gap (ΔE) | ~ 6.2 eV | Relates to chemical reactivity and kinetic stability. ppor.az |

| Dipole Moment | Variable (depends on conformation) | Influences solubility and intermolecular interactions. |

| Chemical Hardness (η) | ~ 3.1 eV | Measures resistance to change in electron distribution; lower values indicate higher reactivity. ppor.az |

Note: The values presented are illustrative and based on DFT calculations (e.g., B3LYP/6-31G(d,p) level of theory) for analogous molecules like octenyl succinic anhydride (B1165640). ppor.azppor.az The exact values for this compound would require specific calculations.

Molecular Dynamics Simulations of Interfacial Adsorption, Self-Assembly, and Solution Behavior

Molecular dynamics (MD) simulations are indispensable for studying the collective behavior of surfactant molecules like this compound over time. researchgate.net These simulations model the interactions of thousands of molecules, providing a dynamic picture of processes that are difficult to observe experimentally.

Interfacial Adsorption: In systems like oil-in-water emulsions or at air-water interfaces, MD simulations can model how octadecenylsuccinate molecules arrange themselves. The hydrophobic octadecenyl tail preferentially partitions into the non-aqueous phase (oil or air), while the hydrophilic potassium succinate headgroup remains in the water phase. acs.org Simulations can quantify the reduction in interfacial tension, a key measure of emulsification efficiency. researchgate.net The orientation and packing of the surfactant molecules at the interface can be analyzed, revealing how effectively they stabilize the interface. acs.orgnih.gov

Self-Assembly and Solution Behavior: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution spontaneously form aggregates such as spherical or cylindrical micelles. emory.edu MD simulations can predict the CMC, mean micelle size, and the degree of potassium counter-ion binding to the micelle surface. emory.edu The simulations show the hydrophobic tails forming a core to minimize contact with water, while the hydrophilic headgroups form the outer shell of the micelle. rsc.org The dynamics of these processes, including the exchange of individual surfactant molecules (monomers) between the bulk solution and the micelles, can be observed on nanosecond timescales. rsc.org

Force fields like GROMOS, CHARMM, or PCFF are used to define the potential energy of the system, governing the interactions between atoms. acs.org Simulations are typically run in a periodic box of water molecules, and properties like radial distribution functions are calculated to understand the structuring of water around the surfactant's headgroup and tail. nih.gov

Table 2: Typical Parameters for an All-Atom MD Simulation of a Potassium Long-Chain Carboxylate Surfactant System

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Force Field | GROMOS, CHARMM, PCFF | Defines the physics of inter- and intramolecular interactions. acs.org |

| System Size | ~50 surfactant anions, 50 K⁺ ions, ~3000 water molecules | To model collective behavior like micellization. rsc.org |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking lab conditions. rsc.org |

| Temperature | 298 K - 330 K | To study behavior at relevant temperatures. acs.org |

| Pressure | 1 bar | Standard atmospheric pressure. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To capture dynamic processes like self-assembly and interfacial adsorption. rsc.org |

| Cutoff for Short-Range Interactions | 1.0 - 1.4 nm | Computational efficiency for calculating non-bonded forces. acs.org |

Thermodynamic and Kinetic Modeling of Octadecenylsuccinate-Related Chemical Reactions

Computational modeling can provide deep insights into the thermodynamics (e.g., reaction enthalpies) and kinetics (e.g., activation energies) of chemical reactions involving octadecenylsuccinate or its precursor, octadecenyl succinic anhydride (ODSA). nist.gov

Hydrolysis Reaction: One of the most relevant reactions is the hydrolysis of the anhydride ring in ODSA to form the dicarboxylic acid, which is the precursor to the potassium salt. wikipedia.orgresearchgate.net This reaction is often undesirable in applications where the anhydride's reactivity is needed. nih.gov Theoretical models, often using DFT, can map out the entire reaction pathway. acs.org They can compare different mechanisms, such as an uncatalyzed concerted mechanism versus a stepwise addition-elimination mechanism. acs.org Furthermore, the catalytic effect of other species, like a second amine molecule (in aminolysis) or an acid, can be modeled by including them in the calculation and locating the corresponding transition states. acs.org The calculated activation energy barriers for different pathways reveal the most likely mechanism. For instance, studies on the aminolysis of succinic anhydride have shown that a bifunctional acid-catalyzed stepwise mechanism can be the most favorable pathway. acs.org

Esterification Reaction: In paper sizing, the key reaction is the esterification between the anhydride group of ODSA and the hydroxyl groups of cellulose. wikipedia.org While experimentally debated, computational models can be used to calculate the activation energy for this reaction. By comparing the activation barrier for esterification with that of the competing hydrolysis reaction, one can predict the likely efficiency of the sizing process under different conditions (e.g., pH, temperature).

Table 3: Illustrative Calculated Kinetic and Thermodynamic Data for Reactions of Succinic Anhydride Analogs

| Reaction | Mechanism | Catalyst | Calculated Activation Energy (kcal/mol) | Significance |

|---|---|---|---|---|

| Hydrolysis of Acetic Anhydride | First-Order | None | 11.2 - 12.0 | Provides a baseline for anhydride reactivity in aqueous environments. njit.edu |

| Aminolysis of Succinic Anhydride | Concerted | None | Lower Barrier | Found to be more favorable than the stepwise mechanism in the absence of a catalyst. acs.org |

| Aminolysis of Succinic Anhydride | Stepwise | Acetic Acid | ~2 kcal/mol lower than concerted | Demonstrates how catalysts can alter the reaction pathway and lower the energy barrier. acs.org |

Note: Data are based on analogous systems like succinic and acetic anhydride. acs.orgnjit.edu The specific values for ODSA would depend on the influence of the long alkyl chain.

Computational Approaches for Structure-Property Relationship Studies in Long-Chain Succinate Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods that correlate the chemical structure of a molecule with its macroscopic properties. mdpi.com For a series of long-chain succinate derivatives, QSPR can be a powerful tool for rational design and for predicting properties without the need for synthesis and physical testing. vt.edu

Model Development: A QSPR study involves several steps:

Dataset Curation: A dataset of succinate derivatives with known experimental properties (e.g., CMC, surface tension, emulsification stability) is assembled. vt.edu

Descriptor Calculation: For each molecule in the dataset, a large number of numerical "descriptors" are calculated. These can be simple (e.g., molecular weight, atom count), topological (e.g., branching indices), geometric (e.g., molecular surface area), or electronic (e.g., HOMO/LUMO energies from quantum calculations). mdpi.com

Model Building and Validation: Statistical methods like Multiple Linear Regression (MLR) or more advanced techniques like Support Vector Machines (SVM) or Graph Neural Networks (GNN) are used to build a mathematical equation linking the descriptors to the property of interest. mdpi.comvt.edu The model's predictive power is then tested on a subset of molecules that were not used during the training process.

Application to Succinate Surfactants: For surfactants like this compound, QSPR models can predict key performance indicators. For example, the CMC is often correlated with the length and branching of the hydrophobic tail. vt.edu Surface tension can be related to descriptors for both the headgroup and the tail. udt.cl Recent advances using GNNs, which represent molecules as graphs, have shown high accuracy in predicting surfactant properties like CMC and limiting surface tension across diverse surfactant types. vt.edumdpi.com

Table 4: Common Molecular Descriptors and Their Application in QSPR Models for Surfactants

| Descriptor Class | Example Descriptors | Predicted Property |

|---|---|---|

| Constitutional | Molecular Weight, Number of Carbon Atoms (NC) | Critical Micelle Concentration (CMC) mdpi.com |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Biodegradability, Cloud Point mdpi.com |

| Geometric | Molecular Surface Area, Molecular Volume | Maximal Packing Density (Γmax) vt.edu |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Reactivity, Interfacial Tension (γcmc) vt.edu |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Emulsification properties, CMC |

These computational approaches, from the quantum level to macroscopic property prediction, provide a multi-scale framework for understanding and engineering the behavior of this compound and related long-chain derivatives for various chemical applications.

Interfacial Chemistry and Supramolecular Assemblies of Potassium Hydrogen 2 Octadecenylsuccinate

Adsorption Behavior and Surface Activity at Liquid-Solid and Liquid-Liquid Interfaces

Due to its amphiphilic nature, potassium hydrogen 2-octadecenylsuccinate is expected to exhibit significant surface activity. The hydrophobic C18 alkenyl tail will drive the molecule to interfaces, such as air-water or oil-water, to minimize contact with the aqueous phase. The hydrophilic carboxylate and potassium ion headgroup will remain in the water phase. This arrangement at interfaces leads to a reduction in surface and interfacial tension.

The adsorption of such molecules at liquid-solid interfaces is crucial for applications like mineral flotation, lubrication, and detergency. The nature of the solid surface (hydrophilic or hydrophobic) and the properties of the liquid phase (pH, ionic strength) will dictate the adsorption mechanism and the resulting surface modification. For instance, on a hydrophobic surface, the octadecenyl chain might adsorb, leaving the hydrophilic headgroup oriented towards the aqueous phase, thereby increasing the surface's wettability. Conversely, on a hydrophilic surface, the polar headgroup may adsorb, rendering the surface more hydrophobic.

Formation and Stabilization of Pickering Emulsions using Octadecenylsuccinate Derivatives

Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, creating a physical barrier against coalescence. Derivatives of octadecenylsuccinate, particularly those created by reacting octadecenyl succinic anhydride (B1165640) (OSA) with natural polymers like starch or proteins, are effective stabilizers for Pickering emulsions. researchgate.netfao.org These modified biopolymers combine the surface-active properties of the octadecenylsuccinate moiety with the particulate nature of the polymer.

The stability and type of the Pickering emulsion (oil-in-water or water-in-oil) are influenced by several factors, including the particle concentration, the degree of substitution of the octadecenylsuccinate group on the polymer, the pH of the aqueous phase, and the oil-to-water ratio. researchgate.net For example, oil-in-water Pickering emulsions have been successfully prepared using OSA-modified indica rice starch as the stabilizing particle. researchgate.net

The fundamental principle behind the stabilizing action of octadecenylsuccinate derivatives in Pickering emulsions is their ability to reduce interfacial tension and modify the wettability of the stabilizing particles. The adsorption of these amphiphilic particles at the oil-water interface lowers the energetic penalty of creating a large interfacial area.

The wettability of the particles, often quantified by the contact angle at the three-phase (oil-water-solid) contact line, is a critical parameter. Particles that are partially wetted by both oil and water (contact angle around 90°) are the most effective stabilizers. Octadecenylsuccinate modification allows for the tuning of the hydrophobicity of naturally hydrophilic particles like starch, bringing their contact angle closer to the optimal value for Pickering emulsion stabilization. For instance, OSA-modified starch particles have been shown to have a more suitable contact angle for stabilizing emulsions compared to their unmodified counterparts. nih.gov The modification of zein (B1164903) particles with OSA-starch has also been shown to improve their ability to stabilize Pickering emulsions by adjusting the particles' wettability. fao.org

The effectiveness of a surfactant in altering wettability often depends on its ability to interact with the surface and the components adsorbed on it. For example, in enhanced oil recovery, surfactants can alter the wettability of reservoir rock from oil-wet to water-wet, which can improve oil displacement. researchgate.netnih.gov This alteration can occur through mechanisms like ion-pair formation and adsorption of the surfactant molecules. researchgate.net

The design of particle-stabilized emulsions for specific applications relies on a few key principles. The choice of the stabilizing particle is paramount and depends on the desired properties of the emulsion. The surface chemistry of the particle must be tunable to achieve the appropriate wettability for the given oil-water system. As discussed, octadecenylsuccinate modification is a powerful tool for this purpose.

The size and concentration of the particles also play a crucial role. Smaller particles can pack more efficiently at the interface, potentially leading to more stable emulsions. The concentration of particles must be sufficient to cover the entire surface of the dispersed droplets. Furthermore, the interactions between particles at the interface can influence the mechanical strength of the interfacial layer and thus the long-term stability of the emulsion. The development of high internal phase Pickering emulsions (HIPPEs) often utilizes complex particles, such as those formed from octenyl succinate (B1194679) millet starch, chitosan (B1678972) hydrochloride, and epigallocatechin gallate, to achieve high stability. nih.gov

Molecular Self-Assembly and Formation of Ordered Structures in Solution and at Interfaces

Amphiphilic molecules like this compound can spontaneously self-assemble into various ordered structures in solution when their concentration exceeds the critical micelle concentration (CMC). These structures include micelles, vesicles (liposomes), and liquid crystals. The driving force for this self-assembly is the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic alkyl chains and water molecules.

The geometry of the self-assembled structures is largely determined by the packing parameter of the surfactant, which relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup, and the length of the tail. For single-chain amphiphiles like this compound, spherical or ellipsoidal micelles are common. At interfaces, these molecules can form monolayers or more complex adsorbed layers. The self-assembly of alkenyl-based amphiphilic molecules has been shown to form micelles and liposomes in aqueous solutions. nih.gov

Advanced Polymer Chemistry and Materials Science Applications

Covalent and Non-Covalent Chemical Modification of Polymeric Substrates and Biopolymers

The modification of existing polymers and biopolymers is a critical area of research for developing materials with enhanced functionalities. Potassium hydrogen 2-octadecenylsuccinate and its derivatives are instrumental in this regard, participating in both covalent and non-covalent modification strategies.

Covalent modification often involves the reaction of the carboxyl group of the octadecenylsuccinate moiety. For instance, polyester (B1180765) surfaces can be functionalized by first introducing reactive groups like amines. mdpi.com These amino groups can then form stable amide bonds with the carboxylic acid of octadecenylsuccinic acid, effectively grafting the long alkyl chain onto the polymer surface. This process can transform the surface properties of the polyester, a concept that can be applied to enhance the hydrophobicity of naturally hydrophilic biopolymers.

Non-covalent modifications, on the other hand, leverage intermolecular forces. The long octadecenyl chain of the molecule can physically entangle and interact with the polymer chains of a substrate through van der Waals forces. mst.edu Simultaneously, the polar potassium carboxylate head can form hydrogen bonds or ionic interactions with functional groups on the polymer backbone. nih.gov This dual interaction allows for the stable adsorption of the molecule onto the surface of biopolymers like chitosan (B1678972), modifying their surface properties without altering their fundamental chemical structure. nih.gov These non-covalent interactions have been shown to improve the mechanical and thermal properties of the resulting biopolymer films. nih.gov

Synthesis and Characterization of Novel Copolyesters and Bio-Based Derivatives Incorporating Octadecenylsuccinate Units

The synthesis of novel copolyesters and bio-based derivatives is another area where octadecenylsuccinate units are making a significant impact. The di-functional nature of octadecenylsuccinic acid (or its anhydride) allows it to be incorporated as a comonomer in polycondensation reactions.

Research has demonstrated the synthesis of polyesters by reacting octadecenylsuccinic anhydride (B1165640) with various diols, such as diethylene glycol and polyethylene (B3416737) glycol. The reaction, typically carried out at elevated temperatures (170°C to 260°C), results in the formation of viscous liquid polyesters. The molar ratio of the octadecenylsuccinic anhydride to the diol can be varied to control the properties of the final polymer.

The incorporation of the long C18 alkenyl chain from the octadecenylsuccinate unit into the polyester backbone introduces significant flexibility and modifies the thermal properties of the resulting copolyester. The table below summarizes the synthesis and some key characteristics of such copolyesters.

| Reactants | Reaction Temperature (°C) | Resulting Polymer | Key Feature |

| Octadecenylsuccinic anhydride, Diethylene glycol | 170-250 | Viscous liquid polyester | Increased flexibility |

| Octadecenylsuccinic acid, Polyethylene glycol | 150-260 | Viscous liquid polyester | Modified thermal properties |

Characterization of these novel copolyesters involves techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of ester linkages and the incorporation of the octadecenylsuccinate unit. Differential scanning calorimetry (DSC) is employed to determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the thermal behavior of the new materials. The introduction of the bulky and flexible octadecenyl side chain typically leads to a decrease in the glass transition temperature and crystallinity compared to polyesters made from shorter-chain dicarboxylic acids. researchgate.netresearchgate.net

Interfacial Modification of Polymer Surfaces for Tailored Hydrophilicity/Hydrophobicity and Adhesion Properties

The amphiphilic nature of this compound makes it an effective agent for modifying the interfacial properties of polymer surfaces. The long, nonpolar octadecenyl tail has a strong affinity for hydrophobic polymer surfaces, while the polar potassium carboxylate head can be oriented towards a more polar phase, such as water or another polymer with polar functional groups.

This ability to self-assemble at interfaces can be harnessed to tailor the hydrophilicity or hydrophobicity of a polymer surface. For example, treating a hydrophobic polymer film with a solution of this compound can lead to the adsorption of the molecule with its polar head oriented away from the surface, thereby increasing the surface's hydrophilicity and wettability. Conversely, if a hydrophilic polymer is treated, the hydrophobic tails can orient outwards, rendering the surface more hydrophobic.

Development of Polymer-Based Systems Exhibiting Tunable Interfacial Behavior and Emulsion Stability

The surfactant-like properties of this compound are pivotal in the development of polymer-based systems with tunable interfacial behavior and for stabilizing emulsions. In emulsion polymerization, this compound can act as an effective emulsifier, stabilizing the monomer droplets in the aqueous phase.

The balance between the hydrophobic octadecenyl chain and the hydrophilic carboxylate group allows for the formation of stable micelles that encapsulate the monomer. This leads to the formation of stable polymer latexes with controlled particle size. The concentration of the this compound can be adjusted to tune the interfacial tension between the monomer and water phases, thereby influencing the kinetics of polymerization and the final properties of the polymer dispersion. nih.govresearchgate.netresearchgate.net

In polymer blends and composites, the addition of this compound can modify the interfacial tension between the different phases. mdpi.com By reducing the interfacial tension, it promotes finer and more uniform dispersion of one polymer phase within another, leading to improved mechanical properties and stability of the blend. The ability to control the interfacial behavior is crucial for creating advanced polymer systems with specific morphologies and performance characteristics.

Cutting Edge Analytical Methodologies for Characterization and Quantification

Optimization of Chromatographic Techniques for Separation and Analysis (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental for the separation and analysis of Potassium hydrogen 2-octadecenylsuccinate and its related precursors, such as 2-octadecenylsuccinic anhydride (B1165640). The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility, thermal stability, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of this compound in its native form. Due to the compound's salt nature and low volatility, HPLC, particularly reversed-phase HPLC, can separate it from other components in a mixture based on polarity. A typical setup might involve a C18 column with a gradient elution program using a mixture of an aqueous buffer (like water with a small percentage of trifluoroacetic acid) and an organic solvent (such as acetonitrile). nih.gov Detection is commonly achieved using a UV-Vis detector, as the carboxyl groups provide some UV absorbance, or more advanced detectors like mass spectrometers (LC-MS). nih.gov

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. gcms.cz However, this compound, being a polar, non-volatile salt, cannot be directly analyzed by GC. colostate.edu The high temperatures used in the GC inlet and column would lead to decomposition rather than volatilization. Therefore, a crucial prerequisite for GC analysis is the conversion of the analyte into a more volatile and thermally stable derivative. gcms.czcolostate.eduyoutube.com The stationary phases recommended for the direct analysis of free carboxylic acids, which are related compounds, are polar polyethylene (B3416737) glycols, though these have lower thermal stability compared to polydimethyl siloxanes used for less polar derivatives. colostate.edu

Derivatization is a chemical process that modifies a compound to produce a new compound with properties that are more amenable to a specific analytical technique, such as GC. youtube.com For this compound, the primary targets for derivatization are the polar carboxyl groups, which are responsible for its low volatility. colostate.edusigmaaldrich.com The goal is to replace the active hydrogen atoms with less polar functional groups. colostate.edu Two common derivatization strategies are silylation and esterification. colostate.eduyoutube.com

Silylation is a widely used method that involves replacing the acidic protons of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.comglsciences.eu The reaction converts the dicarboxylic acid salt into its corresponding bis(trimethylsilyl) ester, which is significantly more volatile and thermally stable, making it suitable for GC analysis. glsciences.eu The reaction conditions, including temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com

Esterification , particularly methylation, is another popular method. colostate.eduglsciences.eu This process converts the carboxylic acid groups into their corresponding methyl esters. youtube.com Reagents such as boron trifluoride in methanol (B129727) (BF3-methanol) can be used, although by-products may be harmful to the GC column, necessitating a cleanup step. glsciences.eu Diazomethane is another effective but highly toxic reagent. colostate.edu The resulting fatty acid methyl esters (FAMEs) are volatile and can be readily analyzed by GC. jmchemsci.com

The table below summarizes common derivatization reagents used for carboxylic acids, which are applicable for preparing this compound for GC analysis.

Table 1: Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Target Functional Group | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Carboxyl (-COOH) | Trimethylsilyl (TMS) Ester | Forms volatile and thermally stable derivatives; clean reaction by-products. glsciences.eu |

| Esterification | BF3-Methanol (Boron trifluoride-methanol) | Carboxyl (-COOH) | Methyl Ester (FAME) | Effective for converting acids to methyl esters for GC analysis. youtube.comglsciences.eu |

| Esterification | Diazomethane (CH₂N₂) | Carboxyl (-COOH) | Methyl Ester (FAME) | Highly reactive and produces high yields, but is also highly toxic and explosive. colostate.edu |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Carboxyl (-COOH) | Pentafluorobenzyl (PFB) Ester | Creates derivatives suitable for sensitive electron capture detection (ECD). gcms.cz |

Advanced Electrochemical Methods for Real-Time Reaction Monitoring and Detection

Electrochemical methods offer high sensitivity and the potential for real-time monitoring of chemical reactions. mdpi.com For a compound like this compound, electrochemical sensors could be developed to monitor its synthesis or subsequent reactions by detecting changes in the concentration of reactants, products, or the compound itself. While direct electrochemical detection of the octadecenylsuccinate moiety may be challenging, indirect methods can be employed.

One approach involves monitoring the succinate (B1194679) part of the molecule. For instance, enzyme-based biosensors utilizing succinate dehydrogenase (SDH) or succinate oxidase could be used. nih.gov These enzymes specifically catalyze the oxidation of succinate, producing an electrochemically active species (like hydrogen peroxide in the case of oxidase) or facilitating direct electron transfer at a modified electrode. mdpi.comnih.gov By immobilizing these enzymes on an electrode surface (e.g., carbon nanotubes), a sensor can be created where the measured current is proportional to the succinate concentration. nih.gov This could be used to monitor reactions where this compound is consumed or produced.

Non-enzymatic sensors are another promising avenue. researchgate.net These sensors use electrodes modified with nanomaterials (e.g., graphene, gold nanoparticles) that have electrocatalytic activity towards the oxidation or reduction of the target analyte or a related species. scispace.com For example, a sensor could be designed to detect the oxidation of the double bond in the 2-octadecenyl chain under specific potential conditions. The development of such a sensor would require careful selection of the electrode material and optimization of the detection parameters to ensure selectivity against potential interferences. nih.gov

Table 2: Potential Electrochemical Methods for Succinate Derivative Analysis

| Method | Principle | Potential Application for this compound | Advantages |

|---|---|---|---|

| Enzyme-Based Biosensor | Immobilized succinate dehydrogenase or oxidase catalyzes succinate oxidation, generating a detectable signal. nih.gov | Real-time monitoring of reactions involving the succinate moiety. | High selectivity and sensitivity for the succinate group. nih.gov |

| Non-Enzymatic Sensor | Electrocatalytic oxidation/reduction of the analyte at a chemically modified electrode surface. researchgate.net | Direct detection of the molecule, potentially targeting the C=C double bond or carboxyl groups. | More stable and cost-effective than enzymatic sensors. researchgate.net |

| Flow Injection Analysis with Electrochemical Detection (FIA-ED) | The sample is injected into a flowing carrier stream that passes through an electrochemical detector. nih.gov | Automated, high-throughput analysis of samples for quality control. | Minimal sample preparation and high sample throughput. nih.gov |

Application of Hyphenated Techniques for Comprehensive Molecular Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and quantification of analytes in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. f1000research.com For this compound, GC-MS analysis would follow the derivatization protocols described previously (e.g., silylation or esterification). nih.govresearchgate.net After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural identification. nih.gov Furthermore, by operating the mass spectrometer in selected ion monitoring (SIM) mode, specific fragment ions of the target analyte can be monitored, providing excellent sensitivity and selectivity for quantification. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is ideal for analyzing non-volatile and thermally labile compounds directly in solution, thus eliminating the need for derivatization. nih.gov In this method, the compound is first separated by HPLC. The eluent is then introduced into the mass spectrometer source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. In the tandem MS setup (e.g., a triple quadrupole), a specific parent ion is selected, fragmented, and one or more specific product ions are monitored (Multiple Reaction Monitoring - MRM). This process provides exceptional specificity, allowing for the quantification of the analyte at very low concentrations even in complex matrices. nih.gov For this compound, one could monitor the transition from the parent ion to a fragment corresponding to the loss of the octadecenyl chain or a carboxyl group.

Table 3: Comparison of Hyphenated Techniques for Analysis

| Technique | Sample Preparation | Ionization Method | Key Advantage | Typical Application |

|---|---|---|---|---|

| GC-MS | Derivatization required to increase volatility (e.g., silylation). glsciences.eu | Electron Ionization (EI) | Provides detailed structural information from fragmentation patterns. nih.gov | Identification of unknown compounds; purity analysis of raw materials. nih.govresearchgate.net |

| LC-MS/MS | Often requires only dissolution and filtration. nih.gov | Electrospray Ionization (ESI) | High sensitivity and selectivity without derivatization; ideal for complex matrices. nih.gov | Quantification in reaction mixtures; trace analysis. nih.gov |

Development of Novel Spectroscopic Probes for In-Situ Detection and Reaction Monitoring

Developing novel spectroscopic probes allows for the in-situ monitoring of chemical reactions, providing real-time data on reaction kinetics and mechanisms without the need for sample extraction.

Infrared (IR) Spectroscopy , particularly with Attenuated Total Reflectance (ATR) or Diffuse Reflectance (DRIFTS) accessories, can be used to monitor reactions in real-time. nih.gov For the synthesis of this compound from its anhydride precursor, one could monitor the disappearance of the characteristic anhydride C=O stretching bands (around 1780 and 1860 cm⁻¹) and the appearance of the carboxylate salt C=O stretching band (around 1550-1610 cm⁻¹).

Fluorescent Probes represent a highly sensitive approach to detection. mdpi.com A novel probe could be designed to specifically react with this compound or one of its functional groups, resulting in a change in fluorescence (e.g., "turn-on" or "turn-off" response). For example, a probe could be synthesized to react with the dicarboxylate system or to undergo a specific reaction at the carbon-carbon double bond, leading to a measurable optical signal. mdpi.com The development of such probes requires careful design of the fluorophore and the reactive moiety to ensure high selectivity and a strong signal change upon reaction with the target analyte. mdpi.com This would enable high-sensitivity detection and could be adapted for high-throughput screening or cellular imaging applications.

Table 4: Potential Spectroscopic Probes for In-Situ Monitoring

| Spectroscopic Method | Principle | Target Functional Group | Information Gained |

|---|---|---|---|

| FTIR-ATR/DRIFTS | Measures the absorption of infrared radiation by molecular vibrations. nih.gov | Anhydride C=O, Carboxylate C=O | Real-time monitoring of the conversion of anhydride to dicarboxylate. nih.gov |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing information on molecular vibrations. nih.gov | C=C double bond, C-S bonds (if tagged) | Can monitor changes in the carbon backbone, such as the double bond, during reactions. |

| Fluorescent Probes | A molecule designed to change its fluorescence properties upon binding or reacting with the analyte. mdpi.com | Carboxyl groups, C=C double bond | Highly sensitive detection and quantification; enables imaging applications. mdpi.com |

Future Research Directions and Emerging Areas in Octadecenylsuccinate Chemistry

Exploration of Catalytic Applications for Potassium Hydrogen 2-Octadecenylsuccinate and its Derivatives

The molecular architecture of this compound, featuring a reactive double bond within the C18 chain and a carboxylic acid salt, offers intriguing possibilities for catalysis. Future research could focus on leveraging these features in several ways.

Derivatives of alkenyl succinic anhydrides, the precursors to this compound, have been investigated for their role in various chemical transformations. For instance, the modification of catalysts with related succinic anhydride (B1165640) derivatives has been shown to influence their activity and selectivity. Building on this, research could explore the use of this compound as a ligand for transition metal catalysts. The carboxylate group could coordinate to a metal center, while the long hydrophobic octadecenyl chain could create a specific microenvironment around the catalytic site, potentially influencing substrate selectivity and reaction rates in biphasic or emulsion catalysis.

Furthermore, the double bond in the octadecenyl chain is a reactive handle for further functionalization. It could participate in metathesis reactions to create novel polymeric structures or be subjected to oxidation, hydrogenation, or other addition reactions to generate a library of derivatives with diverse catalytic properties. nih.govximo-inc.com The potassium salt form also suggests its potential use as a phase-transfer catalyst, facilitating reactions between reactants in different phases due to its amphiphilic nature.

A summary of potential catalytic research areas is presented in Table 1.

Table 1: Potential Catalytic Research Areas for this compound and its Derivatives

| Research Area | Potential Role of the Compound | Target Applications |

|---|---|---|

| Ligand in Homogeneous Catalysis | Coordination to metal centers, creation of a hydrophobic microenvironment | Selective synthesis of fine chemicals, polymerization |

| Phase-Transfer Catalysis | Facilitating inter-phase reactions | Green chemistry, synthesis of organic compounds |

| Precursor for Catalyst Supports | Functionalization via the double bond to create novel support materials | Heterogeneous catalysis, improved catalyst recovery |

Integration into Responsive or Smart Chemical Systems for Dynamic Material Behavior

"Smart" or "responsive" materials, which change their properties in response to external stimuli such as pH, temperature, or light, are at the forefront of materials science. The amphiphilic character of this compound, possessing a hydrophilic potassium carboxylate head and a long hydrophobic octadecenyl tail, makes it an excellent candidate for the development of such systems.

Future research could investigate the self-assembly of this molecule in aqueous solutions to form micelles, vesicles, or liquid crystals. The structure and properties of these aggregates would likely be sensitive to changes in pH and ionic strength, which would alter the ionization state and electrostatic interactions of the carboxylate headgroup. This responsiveness could be harnessed for applications such as controlled release systems, where a change in the local environment triggers the release of an encapsulated active ingredient.

Moreover, the double bond in the octadecenyl chain offers a site for polymerization or cross-linking, which could be triggered by an external stimulus. This could lead to the formation of responsive gels or films whose mechanical properties or permeability change on demand. The incorporation of photo-responsive or thermo-responsive moieties onto the octadecenylsuccinate backbone could further expand the range of stimuli to which these materials can react.

Rational Design of Advanced Materials Leveraging Unique Interfacial Properties

The ability of this compound to modify interfaces is a key area for future exploration. Alkenyl succinic anhydrides are well-known for their application in the paper industry as sizing agents, where they react with cellulose (B213188) to create a hydrophobic surface. wikipedia.orgresearchgate.netresearchgate.nettappi.org Similarly, the potassium salt is expected to be highly surface-active.

Future research should focus on the rational design of advanced materials by exploiting these interfacial properties. For example, it could be used as a stabilizer for emulsions and foams, with the potential for creating highly stable systems due to the long, bulky hydrophobic tail. In the field of materials science, it could be employed as a surface modifier for nanoparticles, improving their dispersion in polymeric matrices or liquid media. The modification of zein (B1164903) particles with octenyl succinic anhydride-starch has been shown to regulate the interfacial properties of the resulting composite particles. fao.org

The interaction of this compound with various surfaces could be systematically studied to understand how the chain length, the position of the double bond, and the nature of the cation influence the packing and orientation of the molecules at the interface. This fundamental understanding is crucial for designing, for example, novel corrosion inhibitors, lubricant additives, or dispersants for pigments and coatings. google.comgoogle.com

A summary of potential applications based on interfacial properties is provided in Table 2.

Table 2: Potential Applications Based on the Interfacial Properties of this compound

| Application Area | Function of the Compound | Desired Outcome |

|---|---|---|

| Emulsion and Foam Stabilization | Surfactant | Creation of stable, long-lasting emulsions and foams |

| Nanoparticle Surface Modification | Dispersant, capping agent | Improved dispersion and compatibility of nanoparticles in various media |

| Corrosion Inhibition | Formation of a protective monolayer on metal surfaces | Prevention of corrosion in aqueous and non-aqueous environments |

Synergistic Approaches Combining Theoretical Predictions with Experimental Validation for Novel Reactivity

To accelerate the discovery and optimization of applications for this compound, a synergistic approach that combines theoretical modeling with experimental validation is essential. Computational chemistry can provide valuable insights into the molecule's conformational preferences, electronic structure, and reactivity.

Molecular dynamics simulations could be employed to predict the self-assembly behavior of the molecule in solution and its adsorption characteristics at various interfaces. rsc.org Quantum mechanical calculations could elucidate the reaction mechanisms for its potential catalytic applications and help in the design of more effective derivatives. For example, theoretical studies could predict how changes in the alkyl chain or the position of the double bond would affect the stability of micelles or the binding energy to a metal catalyst.

These theoretical predictions would then guide experimental work, making the research process more efficient and targeted. For example, if simulations suggest a particular derivative has enhanced surface activity, it can be synthesized and tested experimentally. This iterative loop of prediction and validation is a powerful strategy for exploring the vast chemical space of octadecenylsuccinate derivatives and uncovering novel reactivity and applications. The synergistic effects of combining different chemical entities, as seen in studies on succinic acid esters, can also provide a model for investigating the interactions of this compound in complex systems. nih.govdtu.dk

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing potassium hydrogen 2-octadecenylsuccinate, and what precautions are critical during synthesis?

- Methodological Answer : Synthesis typically involves esterification between 2-octadecenol and succinic anhydride under controlled acidic or basic conditions. Key steps include refluxing in anhydrous solvents (e.g., toluene) with catalysts like p-toluenesulfonic acid. Post-reaction, purification via recrystallization or column chromatography is essential to remove unreacted precursors.

- Precautions : Use inert atmosphere (N₂/Ar) to prevent oxidation of unsaturated bonds. Strict adherence to PPE (gloves, goggles) and fume hoods is mandatory due to volatile solvents . Reaction progress should be monitored via thin-layer chromatography (TLC) to optimize yield .

Q. Which characterization techniques are recommended to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the succinate backbone and olefinic protons (δ 5.3–5.5 ppm for cis/trans isomers) .

- FTIR : Confirm ester carbonyl stretching (~1730 cm⁻¹) and sulfonate groups (~1180–1120 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks ([M+H]⁺ or [M−K]⁻) and fragmentation patterns .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ester bond. Desiccants (e.g., silica gel) should be used to minimize moisture uptake. Avoid contact with strong oxidizers (e.g., peroxides) or metals (e.g., Cu, Fe) to prevent catalytic degradation . Regularly monitor pH of stock solutions (target pH 3.0–4.0) to detect early degradation .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and monitor degradation kinetics via HPLC or UV-Vis spectroscopy. Use Arrhenius modeling to predict shelf life .

- pH Stability : Prepare buffered solutions (pH 2–9) and analyze hydrolytic products (e.g., free succinic acid) over time using titrimetry or LC-MS .

- Data Interpretation : Compare degradation pathways (e.g., ester hydrolysis vs. oxidation) using kinetic models .

Q. What experimental strategies can elucidate interactions between this compound and phospholipids in mixed micellar systems?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius changes to assess micelle formation .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with phosphatidylcholine .

- Fluorescence Quenching : Use pyrene-labeled lipids to study critical micelle concentration (CMC) shifts .

Q. How can contradictions in reported solubility data for this compound be resolved?

- Methodological Answer :

- Standardized Solubility Assays : Use USP-defined buffers (e.g., phosphate, acetate) at controlled temperatures (25°C ± 0.5°C). Employ gravimetric analysis after vacuum filtration to avoid solvent retention artifacts .

- Cross-Validation : Compare results from HPLC (quantitative) versus nephelometry (qualitative) to identify methodological biases .

Q. What steps ensure rigorous validation of analytical methods for quantifying this compound in biological matrices?

- Methodological Answer :

- Calibration Curves : Use ≥6-point linear ranges with certified reference materials (CRM) .

- Recovery Studies : Spike matrices (e.g., serum, cell lysates) with known concentrations and calculate % recovery (acceptance: 85–115%) .